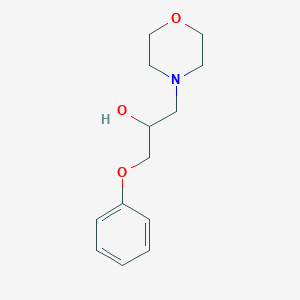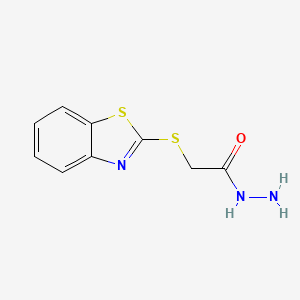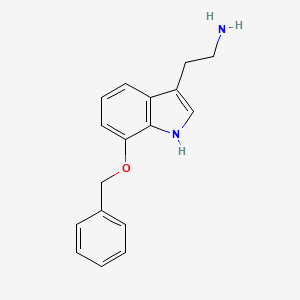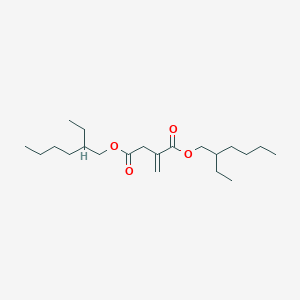
5-Fenilpirazolidin-3-ona
Descripción general
Descripción
5-Phenylpyrazolidin-3-one is a heterocyclic organic compound with the molecular formula C9H10N2O It is a derivative of pyrazolidinone, characterized by a phenyl group attached to the fifth position of the pyrazolidinone ring
Aplicaciones Científicas De Investigación
5-Phenylpyrazolidin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antioxidant agent.
Industry: It is used in the production of dyes and other industrial chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylpyrazolidin-3-one typically involves the reaction of hydrazine hydrate with α,β-unsaturated esters or β-hydroxy esters. One common method includes the ‘ring switching’ transformation of commercially available 5,6-dihydro-2H-pyran-2-one with hydrazine hydrate in ethanol at room temperature .
Industrial Production Methods: While specific industrial production methods for 5-Phenylpyrazolidin-3-one are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and solvent conditions.
Análisis De Reacciones Químicas
Types of Reactions: 5-Phenylpyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidinone derivatives.
Reduction: Reduction reactions can yield different substituted pyrazolidinones.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrazolidinones and azomethinimines, which are useful in different applications .
Mecanismo De Acción
The mechanism of action of 5-Phenylpyrazolidin-3-one involves its interaction with specific molecular targets and pathways. For instance, in its role as a chemosensor, the compound forms complexes with metal ions, leading to changes in its electronic properties. This interaction is often studied using electron spectroscopy to identify efficient chemosensors toward specific ions .
Comparación Con Compuestos Similares
Phenylbutazone: Another pyrazolidinone derivative with anti-inflammatory properties.
Phenidone: Known for its anti-inflammatory and antioxidant activities.
Azomethinimines: Compounds derived from reactions involving 5-Phenylpyrazolidin-3-one, used as chemosensors.
Uniqueness: 5-Phenylpyrazolidin-3-one is unique due to its specific structural features and the versatility of its applications. Its ability to form stable complexes with metal ions and its potential in medicinal chemistry distinguish it from other similar compounds.
Propiedades
IUPAC Name |
5-phenylpyrazolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-9-6-8(10-11-9)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCDISPKCBTNDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NNC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50296577 | |
| Record name | 5-phenylpyrazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50296577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13047-12-6 | |
| Record name | NSC109955 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109955 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-phenylpyrazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50296577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[5-(Benzyloxy)-1h-indol-3-yl]-n,n-dimethyl-2-oxoacetamide](/img/structure/B1266899.png)


![2-[(4-Methylbenzyl)amino]ethanol](/img/structure/B1266904.png)








